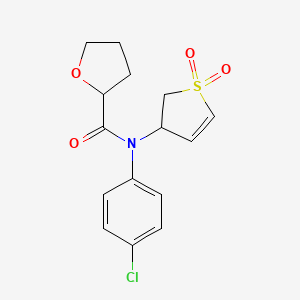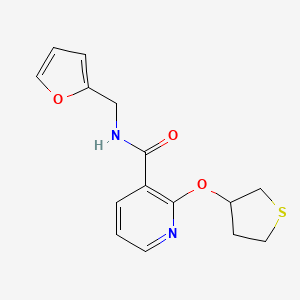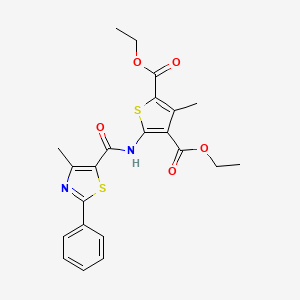amino}ethoxy)benzoic acid CAS No. 1280213-15-1](/img/new.no-structure.jpg)
3-(2-{[(tert-Butoxy)carbonyl](methyl)amino}ethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid is an organic compound with the molecular formula C14H19NO5 It is a derivative of benzoic acid, featuring a tert-butoxycarbonyl (Boc) protected amino group and an ethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Ether Formation: The Boc-protected amine is then reacted with 2-bromoethanol under basic conditions to form the ethoxy linker.
Coupling with Benzoic Acid: The resulting intermediate is coupled with benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The ethoxy linker can participate in nucleophilic substitution reactions.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution.
Coupling Reactions: DCC and DMAP are frequently used for amide or ester formation.
Major Products
Hydrolysis: Yields the free amine derivative.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Yields amides or esters depending on the reactants.
Scientific Research Applications
3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds or ionic interactions with proteins, while the Boc-protected amine can be deprotected to reveal a reactive amine group that can participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid methyl ester: A methyl ester derivative with similar structural features.
3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid ethyl ester: An ethyl ester derivative with similar structural features.
Properties
CAS No. |
1280213-15-1 |
|---|---|
Molecular Formula |
C15H21NO5 |
Molecular Weight |
295.335 |
IUPAC Name |
3-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]benzoic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(4)8-9-20-12-7-5-6-11(10-12)13(17)18/h5-7,10H,8-9H2,1-4H3,(H,17,18) |
InChI Key |
GYDOEOJULNJMSL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=CC=CC(=C1)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(3-chloro-4-fluorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2518982.png)


![3-chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}-1H-pyrazol-1-yl)pyridine](/img/structure/B2518987.png)
![N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2518989.png)


![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl benzoate](/img/structure/B2518998.png)
![methyl 4-[[2-[(E)-2-cyano-3-[4-(difluoromethylsulfanyl)anilino]-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2518999.png)


![2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2519002.png)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2519003.png)
